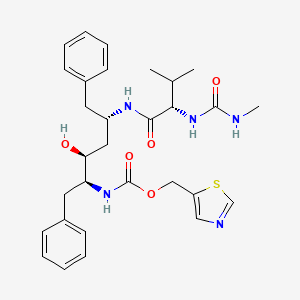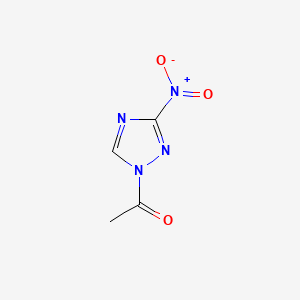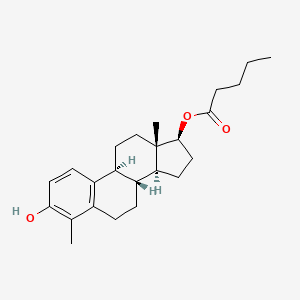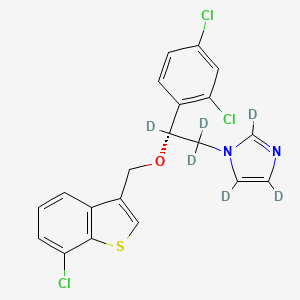
(R)-Sertaconazole-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Sertaconazole-d6 is a deuterated form of Sertaconazole, an antifungal agent belonging to the imidazole class of compounds. The deuterium atoms in ®-Sertaconazole-d6 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. This compound is primarily used in research settings to study the behavior of Sertaconazole in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Sertaconazole-d6 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the imidazole ring: This is typically achieved through the reaction of an appropriate aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the deuterium atoms: This can be done by using deuterated reagents or through hydrogen-deuterium exchange reactions.
Final coupling reactions: These involve the attachment of the imidazole ring to the rest of the molecule, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of ®-Sertaconazole-d6 follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-Sertaconazole-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
®-Sertaconazole-d6 is used extensively in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of Sertaconazole.
Biology: Investigating the metabolic fate and biological activity of Sertaconazole.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Sertaconazole.
Industry: Developing new formulations and delivery systems for antifungal agents.
Mecanismo De Acción
The mechanism of action of ®-Sertaconazole-d6 involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By inhibiting the enzyme lanosterol 14α-demethylase, ®-Sertaconazole-d6 disrupts the integrity of the fungal cell membrane, leading to cell death. The deuterium atoms in ®-Sertaconazole-d6 can provide insights into the binding interactions and metabolic stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Sertaconazole: The non-deuterated form of the compound.
Ketoconazole: Another imidazole antifungal agent.
Clotrimazole: A widely used imidazole antifungal agent.
Uniqueness
®-Sertaconazole-d6 is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and provide valuable information on the pharmacokinetics of the compound. This makes it a valuable tool in research settings for studying the behavior of Sertaconazole and related compounds.
Propiedades
IUPAC Name |
1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1/i6D,7D,9D2,12D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-OLZZDNRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])[C@@]([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
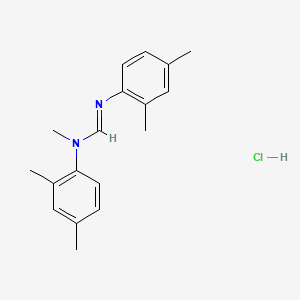
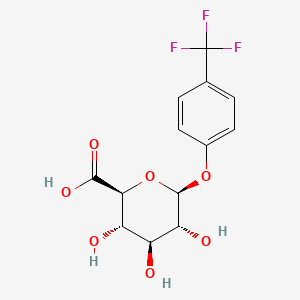
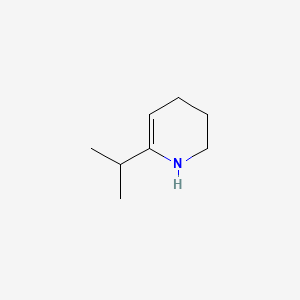

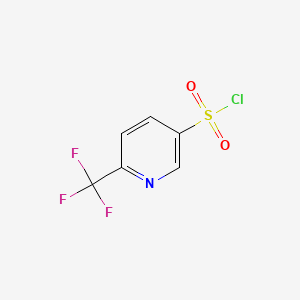

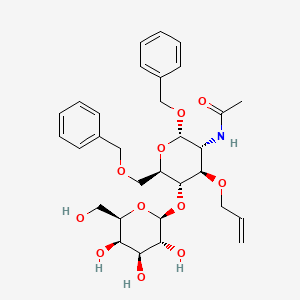
![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)

